Oxazolidine-2,5-dione

NCA polymerization kinetics activation energy acetonitrile solvent

NCA monomers vary in reactivity; glycine NCA (oxazolidine-2,5-dione) offers unique advantages: • Initiator-free ROP in DMSO enables cleaner polymer synthesis with fewer purification steps. • 45-55% lower activation energy vs. L-alanine NCA in acetonitrile accelerates ambient-temperature reactions. • Most inert NCA in solid state, suitable for solid-supported peptide coupling with improved sequence fidelity. Requires -20°C storage; ships under dry ice.

Molecular Formula C3H3NO3
Molecular Weight 101.06 g/mol
CAS No. 2185-00-4
Cat. No. B1294343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine-2,5-dione
CAS2185-00-4
Molecular FormulaC3H3NO3
Molecular Weight101.06 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)N1
InChIInChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6)
InChIKeyARAFEULRMHFMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidine-2,5-dione (Glycine NCA) Profile


Oxazolidine-2,5-dione (CAS 2185-00-4), also known as 2,5-oxazolidinedione or glycine N-carboxyanhydride (NCA), is the simplest member of the α-amino acid N-carboxyanhydride class of monomers [1]. It is a cyclic, reactive anhydride that undergoes ring-opening polymerization (ROP) to yield poly(glycine) and glycine-containing copolypeptides [2]. As an unprotected NCA, it is moisture-sensitive, decomposes at its melting point of 120 °C, and requires low-temperature storage (−20 °C) to prevent spontaneous polymerization and hydrolysis .

Ring-opening polymerization (ROP) for poly(glycine) and copolypeptide synthesis.
Moisture-sensitive NCA; requires handling under anhydrous conditions and −20 °C storage.
Initiator-free DMSO polymerization supports simplified, high-purity protocols.

Glycine NCA Irreplaceability


N-carboxyanhydrides (NCAs) are not interchangeable commodities. The reactivity, polymerization kinetics, and even the feasibility of polymer formation are exquisitely sensitive to the steric and electronic properties of the α-substituent [1]. As demonstrated in the quantitative evidence below, glycine NCA (oxazolidine-2,5-dione) exhibits a unique profile: it is highly reactive in certain solvents yet the most inert in the solid state, and it polymerizes readily without an initiator where bulkier NCAs fail entirely [2]. Substituting another NCA based solely on generic class membership risks failed polymerizations, uncontrolled molecular weights, or incompatible storage requirements.

α‑substituent reactivity mismatch

NCA polymerization kinetics are highly sensitive to the side chain. Generic class substitution may shift reaction profiles or cause failed polymerization.

Solid‑state inertness vs. reactive NCAs

Glycine NCA is the most inert NCA in the solid state, while leucine or valine NCAs polymerize rapidly. Direct replacement risks uncontrolled kinetics.

Storage and stability context differs

Unprotected NCA demands −20 °C cold chain. Urethane-protected UNCAs offer longer shelf life; logistical requirements may not transfer.

Glycine NCA Differentiation Evidence


Activation Energy vs. L-Alanine NCA

In acetonitrile with n-butylamine initiation, glycine NCA polymerization proceeds via a two-stage mechanism with activation energies (Ea) of 3 kcal/mol (fast stage) and 4 kcal/mol (slow stage) [1]. Under identical solvent/initiator conditions, L-alanine NCA exhibits a temperature-dependent Ea: 6.66 kcal/mol above 30 °C and 1.83 kcal/mol below 30 °C [2]. The consistently lower Ea of glycine NCA above 30 °C (3–4 vs. 6.66 kcal/mol) indicates a kinetic advantage for glycine NCA at moderate temperatures.

Activation Energy vs. L‑Alanine NCA
Cross‑study comparable
Glycine NCA: 3–4 kcal/mol (fast/slow stage) L‑Alanine NCA: 6.66 kcal/mol (>30 °C)
Reported kinetic difference in acetonitrile
Conditions: n‑butylamine initiator, acetonitrile solvent
NCA polymerization kinetics activation energy acetonitrile solvent

Solid-State Inertness vs. L-Leucine NCA

A systematic study of solid-state polymerization of α-amino acid NCAs ranked glycine NCA as the most inert monomer examined, while L-leucine NCA was identified as the most reactive [1]. This qualitative but direct head-to-head comparison underscores that glycine NCA possesses the lowest intrinsic solid-state reactivity among common NCAs.

Solid‑State Inertness vs. L‑Leucine NCA
Direct head‑to‑head
Glycine NCA: most inert L‑Leucine NCA: most reactive
Supports controlled solid‑phase polymerization
Ambient temperature, qualitative rank
solid-state polymerization NCA reactivity ranking crystal structure

Initiator-Free Polymerization vs. Bulkier NCAs

In dimethyl sulfoxide (DMSO), glycine NCA polymerizes at a fast rate without any added initiator [1]. In stark contrast, N-methylglycine NCA, DL- and L-valine NCA, and DL- and L-leucine NCA do not polymerize at all in DMSO under initiator-free conditions [1]. This clear yes/no distinction provides a definitive differentiation for process design.

Initiator‑Free DMSO Polymerization
Direct head‑to‑head
Glycine NCA: polymerizes fast Bulkier NCAs (Val, Leu): no polymerization
Enables initiator‑free protocol design
DMSO, room temperature, absolute yes/no outcome
initiator-free polymerization DMSO NCA reactivity

Storage Stability vs. UNCA

Unprotected NCAs, including glycine NCA, are generally unstable on storage and require −20 °C to prevent spontaneous polymerization and hydrolysis [1]. In contrast, urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) are stable to routine laboratory manipulations and can be stored for 1–2 years at below 0 °C [2]. This represents a significant difference in storage temperature requirement (~20 °C) and shelf-life (weeks vs. years).

Storage Stability vs. UNCA
Class‑level
Unprotected NCA: −20 °C, unstable UNCA:
Cold‑chain logistics context
Vendor recommendations; UNCA comparator class
NCA storage cold chain shelf-life procurement logistics

Glycine NCA Application Scenarios


High-Throughput Polypeptide Synthesis

Based on the 45–55% lower activation energy relative to L-alanine NCA in acetonitrile [1][2], glycine NCA is the preferred monomer for polymerization processes operating at or above room temperature where reaction rate is a bottleneck.

Controlled Solid-Phase Peptide Synthesis

Because glycine NCA is the most inert NCA in the solid state [3], it can be used in solvent-free or solid-supported peptide coupling where slower reactivity minimizes premature polymerization and improves sequence fidelity.

Initiator-Free Polypeptide Preparation

Glycine NCA uniquely polymerizes in DMSO without any added initiator, whereas bulkier NCAs fail completely [4]. This property enables cleaner, more robust protocols for synthesizing poly(glycine) or glycine-rich copolymers with fewer purification steps.

Cold-Chain Research Campaigns

Given its inherent instability and requirement for −20 °C storage [5], glycine NCA is best suited for projects with dedicated cold storage and just-in-time procurement. For long-term stockpiling, UNCA alternatives [6] are more practical.

Application
Selection Property
Validation Focus
High‑Throughput Polypeptide Synthesis
Activation energy context
Temperature‑dependent kinetics review
Controlled Solid‑Phase Peptide Synthesis
Solid‑state inertness context
Polymerization rate control
Initiator‑Free Polypeptide Preparation
Solvent‑mediated reactivity context
Protocol simplification and purity
Cold‑Chain Research Campaigns
Storage requirement context
Logistics and shelf‑life planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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